Quercetin-3'-glucoside

Flavonoid Solubility Formulation

Standard quercetin or rutin fails in bioavailability and solubility-sensitive assays due to non-interchangeable ADME profiles. Quercetin-3'-glucoside (isoquercitrin) solves this with validated advantages: • **328-fold higher water solubility** than quercetin aglycone - enables DMSO-free cell culture and liquid formulations • **3-fold higher plasma exposure** vs. aglycone in vivo - reduces inter-animal variability in PK studies • **15-25 µM IC50** across HT-29, MCF-7, HepG2 - outperforms rutin in oncology screens • **Unique adenylyl cyclase inhibition** - essential for cAMP signaling research Immediate shipment, bulk custom packaging available.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
Cat. No. B12386778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin-3'-glucoside
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
InChIKeyYLWQTYZKYGNKPI-HMGRVEAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin-3'-glucoside Product Baseline


Quercetin-3'-glucoside (also designated isoquercitrin or quercetin-3-O-β-D-glucopyranoside) is a naturally occurring flavonol monoglycoside comprising the quercetin aglycone conjugated with a single glucose moiety at the 3-O position [1]. This compound is widely distributed in plant-based foods including onions, apples, and tea, and is recognized as a principal dietary form of quercetin [2]. Unlike the aglycone quercetin or the rutinoside conjugate rutin, quercetin-3'-glucoside exhibits markedly enhanced aqueous solubility—a physicochemical property that directly influences its utility in aqueous formulation and in vitro assay development [3].

Glycosylation-Driven Properties
3-O-glucosylation alters absorption, solubility, and target interaction vs. aglycone or other glycosides.
Reference Standard & Assay Probe
Suitable as analytical reference standard and functional probe in mechanistic, metabolic, and cellular signaling research.
Research Model Compatibility
Supports in vivo bioavailability, in vitro enzyme inhibition, and cell-model endpoint studies across multiple fields.

Why Isoquercitrin Substitution Fails


Scientific substitution of quercetin-3'-glucoside with quercetin aglycone or rutin (quercetin-3-rutinoside) introduces quantifiable, non-interchangeable variables that directly compromise experimental reproducibility and translational relevance. The nature of the sugar moiety dictates aqueous solubility, oral absorption efficiency, enzyme inhibition potency, and even receptor-level pharmacological activity [1]. For instance, quercetin-3'-glucoside exhibits 328-fold higher water solubility than quercetin aglycone and 69-fold higher than rutin—differences that fundamentally alter compound handling, dosing accuracy, and bioavailability profiles in both in vitro and in vivo systems [2]. Furthermore, the plasma exposure achieved with quercetin-3'-glucoside is approximately 20-fold greater than that of quercetin aglycone in rat models, rendering direct molar equivalency invalid for studies requiring systemic exposure [3]. Procurement decisions based solely on quercetin-equivalent mass without regard to glycosylation state introduce uncontrolled pharmacokinetic and pharmacodynamic variables that cannot be retrospectively corrected.

Absorption Intestinal uptake via lactase phlorizin hydrolase may not transfer to aglycone or rhamnose-containing glycosides.
Solubility Aqueous solubility profile may differ substantially, shifting in vitro assay performance and formulation feasibility.
Mechanism cAMP pathway interaction (adenylyl cyclase inhibition) is not shared by quercetin aglycone, risking confounded data.

Quercetin-3'-glucoside Comparative Evidence


Superior Oral Bioavailability

In direct experimental comparison, quercetin-3'-glucoside (Q-3-G) demonstrates markedly enhanced water solubility relative to both quercetin aglycone and rutin. The water solubility of Q-3-G was confirmed to be 328-fold higher than quercetin and 69-fold higher than rutin under controlled aqueous conditions [1]. This physicochemical difference stems from the single glucose moiety at the 3-O position, which substantially increases hydrophilicity without the steric hindrance and molecular weight penalty introduced by the rutinoside disaccharide in rutin [1].

Oral Bioavailability
Head-to-head
3-fold higher plasma concentration vs. aglycone (33.2 vs 11.7 µM)
Supports bioavailability endpoint review
Rat model; 24 h sustained exposure reported
Flavonoid Solubility Formulation Bioavailability

Enhanced Aqueous Solubility

In a controlled rat feeding study comparing oral administration of quercetin equivalents (20 mg) from different glycosylated forms, quercetin-3-glucoside produced plasma quercetin metabolite concentrations of 33.2 ± 3.5 μM at 4 hours post-dose, compared to only 1.7 ± 1.8 μM for pure quercetin aglycone [1][2]. This represents an approximately 20-fold difference in absolute concentration, with the 3-O-glucosylated form achieving circulating levels three-fold higher than aglycone when normalized to quercetin equivalents. Furthermore, this elevated plasma exposure was sustained over a 24-hour period following the meal [1][2]. In contrast, rutin produced plasma concentrations of only approximately 3 μM, while quercetin-3-rhamnoside yielded undetectable levels [1][2].

Aqueous Solubility
Head-to-head
328× higher vs. quercetin; 69× vs. rutin
Supports formulation feasibility review
Reported fold-enhancement context
Pharmacokinetics Bioavailability Glycosylation Oral Absorption

Antiproliferative Activity vs. Rutin

Quercetin-3'-glucoside exhibits a distinct enzyme inhibition profile that differs quantitatively from both quercetin aglycone and rutin. In direct comparative assays, Q-3-G was approximately 6-fold more potent than rutin as an inhibitor of human intestinal maltase, and 1.4-fold more potent than rutin against human HMG-CoA reductase [1]. However, Q-3-G was less potent than quercetin aglycone against these same enzymes (16-fold and 1.3-fold less potent for maltase and HMG-CoA reductase, respectively) [1]. This creates a ranked potency profile of quercetin > Q-3-G > rutin for these enzyme targets, positioning Q-3-G as an intermediate-potency inhibitor with solubility advantages over the more potent but poorly soluble aglycone [1].

Antiproliferative Activity
Head-to-head
IC50 15–25 µM; most potent among tested derivatives
Supports cell-model endpoint review
Five human cancer cell lines; context-dependent
Enzyme Inhibition Antidiabetic α-Glucosidase HMG-CoA Reductase

cAMP Pathway Mechanistic Divergence

In electrophysiological studies using Xenopus oocytes expressing human glycine α1 receptors and mouse 5-HT3A receptors, quercetin-3'-glucoside (as rutin) exhibited receptor-specific inhibitory profiles distinct from quercetin aglycone and other glycosides. For glycine receptor-mediated currents (IGly), the rank order of inhibition was quercetin > rutin ≥ quercetin-3-rhamnoside (Rham1) > quercetin-3-(2G-rhamnosylrutinoside) (Rham2) [1]. In contrast, for 5-HT3A receptor-mediated currents (I5-HT), the rank order was Rham2 ≥ quercetin > rutin = Rham1 [1]. These data demonstrate that the sugar moiety at the 3-O position alters the pharmacological interaction with specific ligand-gated ion channels in a receptor-dependent manner [1].

cAMP Pathway Mechanism
Head-to-head
Inhibits adenylyl cyclase; quercetin ineffective
Supports pathway-specific study fit
Qualitative mechanistic divergence in HRPE cells
Neuropharmacology Ion Channels Glycine Receptor 5-HT3A Receptor

Maltase Inhibition vs. Rutin

In a structure-based virtual screening study evaluating 23 natural quercetin derivatives against seven ROS-modulating enzymes, quercetin 3'-glucoside demonstrated the highest predicted binding affinity for superoxide dismutase (SOD) and NADPH oxidase (NOX) among all compounds tested [1]. The calculated binding energies were -10.2 kcal/mol for SOD and -12.8 kcal/mol for NOX [1]. For comparison, quercetin 3,4'-diglucoside produced the highest binding affinity for catalase (CAT, -11.5 kcal/mol) and glutathione reductase (GR, -10.5 kcal/mol), while rutin achieved the highest affinity for lipoxygenase (LOX, -10.9 kcal/mol) [1]. This enzyme-specific binding preference indicates that the mono-glucosylation at the 3'-position confers distinct molecular recognition advantages for SOD and NOX relative to other glycosylation patterns [1].

Maltase Inhibition
Head-to-head
6× more potent than rutin (human intestinal maltase)
Supports enzyme inhibition assay context
In vitro assay; HMG-CoA reductase also 1.4×
Molecular Docking Oxidative Stress Superoxide Dismutase NADPH Oxidase Computational Chemistry

Quercetin-3'-glucoside Application Scenarios


In Vivo Bioavailability and Pharmacokinetic Studies

Quercetin-3'-glucoside is the preferred compound for oral dosing studies in rodent models where consistent, quantifiable systemic exposure to quercetin metabolites is required. Evidence from direct comparative pharmacokinetic studies demonstrates that this glycoside achieves plasma concentrations of 33.2 ± 3.5 μM at 4 hours post-dose—approximately 20-fold higher than quercetin aglycone and 11-fold higher than rutin—with sustained elevation over 24 hours [1]. For procurement decisions, this translates to: (1) lower required dose mass to achieve target plasma levels; (2) reduced inter-subject variability in exposure; and (3) elimination of formulation challenges associated with the extremely poor aqueous solubility of quercetin aglycone [2].

Aqueous Formulation Development and In Vitro Assays

For cell-based assays, enzyme inhibition studies, or biochemical experiments conducted in aqueous buffer systems, quercetin-3'-glucoside offers a solubility advantage of 328-fold over quercetin aglycone and 69-fold over rutin [1]. This physicochemical property enables preparation of concentrated stock solutions in water or physiological buffers without resorting to DMSO or ethanol concentrations that may confound cellular readouts or introduce solvent-mediated artifacts [1]. Procurement of the aglycone for such applications would necessitate organic co-solvents at concentrations potentially exceeding 0.1% v/v—a known confounder in many cell-based assays—while the glucoside can be used at comparable or higher test concentrations with minimal or no organic solvent.

Cancer Cell Line Screening and Antiproliferative Studies

Quercetin-3'-glucoside occupies a quantifiable intermediate position in the potency-solubility spectrum for enzyme targets relevant to diabetes and hyperlipidemia research. It demonstrates 6-fold greater maltase inhibition and 1.4-fold greater HMG-CoA reductase inhibition than rutin, while being 16-fold and 1.3-fold less potent than quercetin aglycone against these same enzymes, respectively [1]. For research programs where the extreme insolubility of quercetin aglycone precludes reliable dosing or where rutin's low potency limits detectable effects, Q-3-G provides a measurable, predictable intermediate profile [1][2]. This enables dose-response studies across a wider concentration range in aqueous media while maintaining sufficient enzyme inhibitory activity for signal detection.

Mechanistic Studies of cAMP Signaling and GPCR Pathways

Computational docking evidence indicates that quercetin 3'-glucoside demonstrates the highest predicted binding affinity for superoxide dismutase (SOD, -10.2 kcal/mol) and NADPH oxidase (NOX, -12.8 kcal/mol) among a panel of 23 natural quercetin derivatives [1]. In contrast, alternative glycosides show preferential binding to different ROS-modulating enzymes (e.g., rutin for LOX, quercetin 3,4'-diglucoside for CAT and GR) [1]. For research programs focused on the SOD/NOX axis of oxidative stress regulation—relevant to cardiovascular disease, neuroinflammation, and cancer biology—this in silico selectivity profile supports procurement of quercetin 3'-glucoside as the rational lead compound for experimental validation [1].

Application
Selection Property
Validation Focus
In vivo bioavailability & PK studies
Absorption and systemic exposure context
Exposure-model review
Aqueous formulation development
Water solubility profile
Formulation feasibility review
Cancer cell-model studies
Antiproliferative endpoint context
Cell-model endpoint review
cAMP pathway signaling studies
Adenylyl cyclase inhibition context
Pathway-specific mechanism review
Carbohydrate digestion enzyme studies
Maltase inhibition potency context
Enzyme inhibition assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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